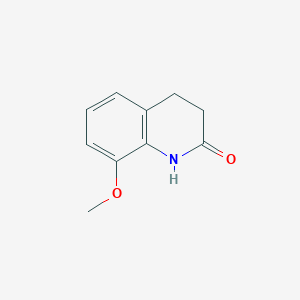

8-methoxy-3,4-dihydroquinolin-2(1H)-one

Description

Significance of the Dihydroquinolinone Scaffold in Chemical Biology and Medicinal Chemistry

The dihydroquinolinone scaffold is a recurring motif in a multitude of biologically active compounds. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with various biological targets, leading to a wide spectrum of pharmacological effects.

The exploration of quinolinone chemistry is rooted in the broader history of quinoline (B57606) synthesis, which dates back to the 19th century. The development of synthetic methods to access the dihydroquinolinone core has evolved significantly over the decades. Early methods often involved harsh conditions, but modern organic synthesis has introduced milder and more efficient protocols. organic-chemistry.orgmdpi.com Key strategies include the intramolecular Friedel-Crafts alkylation of α,β-unsaturated N-arylamides, which can be promoted by various Brønsted or Lewis acids. mdpi.com More recent advancements have focused on catalytic annulation reactions, employing transition metals or photoredox catalysts to construct the heterocyclic ring system with high efficiency and selectivity. organic-chemistry.orgmdpi.com The ongoing development of novel synthetic routes, such as domino reactions and metal-catalyzed oxidative cyclizations, continues to expand the accessibility and diversity of dihydroquinolinone derivatives for research and development. nih.govresearchgate.net

The quinolinone core is a fundamental structural unit found in numerous natural products and synthetic compounds with pronounced biological activities. tandfonline.comnih.gov This scaffold is considered a versatile pharmacophore in drug discovery due to its ability to form the basis for compounds with a wide array of therapeutic potentials. nih.gov Molecules incorporating the quinolinone and dihydroquinolinone frameworks have demonstrated antibacterial, anticancer, anti-inflammatory, and antiviral properties. biointerfaceresearch.comrsc.orgresearchgate.net

For instance, certain dihydroquinolinone derivatives have been investigated as p38 MAP kinase inhibitors, which are relevant in inflammatory diseases. nih.gov Others have been synthesized and studied for their potential as σ receptor agonists, showing activity in models of depression. acs.org The inherent versatility of the quinolinone system allows medicinal chemists to modify its structure at various positions, fine-tuning its biological activity and pharmacokinetic properties to develop new therapeutic agents. nih.govresearchgate.net

| Bioactive Compound Class | Therapeutic Target/Activity |

| Quinolinone-Chalcone Hybrids | Anticancer |

| Dihydroquinolinone Derivatives | p38 MAP Kinase Inhibition (Anti-inflammatory) |

| Substituted Quinolines | Antimalarial, Antibacterial |

| Dihydroquinolinone Derivatives | σ Receptor Agonism (Antidepressant) |

Overview of 8-Methoxy Substitution in Dihydroquinolinone Derivatives

The introduction of a methoxy (B1213986) (-OCH3) group at the 8-position of the dihydroquinolinone scaffold significantly modifies the molecule's properties. This substitution is not merely an addition of atoms but a strategic alteration that impacts the compound's three-dimensional shape, electron distribution, and potential for intermolecular interactions.

The 8-methoxy group exerts distinct electronic and steric effects on the quinolinone ring system. Electronically, the oxygen atom's lone pairs can donate electron density into the aromatic ring through resonance, influencing the reactivity of the benzene (B151609) portion of the scaffold. researchgate.net This electron-donating nature can affect how the molecule interacts with biological targets.

In molecular design, the 8-methoxy group is a valuable tool for modulating a compound's properties. It can increase lipophilicity, which may enhance a molecule's ability to cross cell membranes. The hydrogen bond accepting capability of the methoxy oxygen can also introduce new points of interaction with biological macromolecules. mdpi.com

From a reactivity standpoint, the electron-donating nature of the 8-methoxy group can direct further chemical modifications. For example, it can influence the regioselectivity of electrophilic aromatic substitution reactions on the benzene ring. researchgate.net The presence of this group is a key consideration in the synthesis of more complex molecules, as it can impact the reaction conditions required for subsequent transformations. Structure-activity relationship (SAR) studies on various quinolinone series have shown that the presence and position of substituents like a methoxy group can be crucial for biological potency and selectivity. mdpi.com

Scope and Research Focus of the Outline

This article is strictly focused on the chemical and structural aspects of 8-methoxy-3,4-dihydroquinolin-2(1H)-one as defined by the preceding sections. The discussion has centered on the historical and biological significance of the parent dihydroquinolinone scaffold and the specific structural and electronic implications of the 8-methoxy substituent. The content adheres to an academic perspective on the compound's chemistry, avoiding any discussion of therapeutic application, dosage, or safety profiles, to provide a foundational understanding for chemical and medicinal research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-3,4-dihydro-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-13-8-4-2-3-7-5-6-9(12)11-10(7)8/h2-4H,5-6H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILTWLOPILDYCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)CC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301279910 | |

| Record name | 3,4-Dihydro-8-methoxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53899-19-7 | |

| Record name | 3,4-Dihydro-8-methoxy-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53899-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-8-methoxy-2(1H)-quinolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301279910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 8 Methoxy 3,4 Dihydroquinolin 2 1h One and Its Analogues

Strategies for the Construction of the 3,4-Dihydroquinolin-2(1H)-one Skeleton

Cyclization Reactions

Intramolecular Friedel-Crafts alkylation is a powerful and widely employed method for the construction of cyclic systems, including the 3,4-dihydroquinolin-2(1H)-one core. This acid-catalyzed reaction typically involves the cyclization of a suitable acyclic precursor bearing an electrophilic center and an activated aromatic ring.

One common approach utilizes α,β-unsaturated N-arylamides as substrates. mdpi.com In the presence of a Brønsted or Lewis acid, the protonation of the amide or coordination of the Lewis acid to the carbonyl group can activate the molecule, facilitating the intramolecular electrophilic attack of the aromatic ring onto the β-carbon of the unsaturated system. A variety of acids have been successfully employed for this transformation, including sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), polyphosphoric acid (PPA), and aluminum chloride (AlCl₃). mdpi.com Trifluoroacetic acid (TFA) has been noted as a particularly effective catalyst for this type of hydroarylation reaction. mdpi.com The electron-donating methoxy (B1213986) group at the ortho position to the nitrogen atom in a potential precursor would activate the aromatic ring, making it amenable to this type of cyclization.

Another related strategy involves a Fries-like rearrangement of N-arylazetidin-2-ones (β-lactams). This reaction, promoted by strong acids like triflic acid, can lead to the formation of 2,3-dihydro-4(1H)-quinolinones. While this leads to a different regioisomer, it highlights the utility of acid-catalyzed rearrangements of strained ring systems in the synthesis of the broader quinolinone family.

The following table summarizes representative examples of intramolecular Friedel-Crafts alkylation for the synthesis of dihydroquinolinone analogues.

| Starting Material | Catalyst/Conditions | Product | Yield (%) |

| N-Phenylcinnamamide | Trifluoroacetic acid | 4-Phenyl-3,4-dihydroquinolin-2(1H)-one | - |

| N-(4-Methoxyphenyl)cinnamamide | Trifluoroacetic acid | 6-Methoxy-4-phenyl-3,4-dihydroquinolin-2(1H)-one | - |

| N-Methyl-N-phenylcinnamamide | BF₃·OEt₂ | 1-Methyl-4-phenyl-3,4-dihydroquinolin-2(1H)-one | - |

Data derived from qualitative descriptions in the literature; specific yields were not provided in the reviewed sources.

The Curtius rearrangement is a versatile transformation that converts a carboxylic acid into a primary amine with the loss of one carbon atom, via an acyl azide (B81097) and an isocyanate intermediate. nih.gov This rearrangement can be ingeniously applied to the synthesis of cyclic structures, including the 3,4-dihydroquinolin-2(1H)-one skeleton.

A synthetic pathway has been described for the formation of the 3,4-dihydroquinolin-2-one framework commencing from 2-(2-carboxyethyl)benzoic acid. nih.gov The initial step involves the conversion of the aliphatic carboxylic acid functionality into an acyl azide. Upon heating, the acyl azide undergoes the Curtius rearrangement to form an isocyanate. The isocyanate can then undergo an intramolecular electrophilic substitution reaction, where the nitrogen attacks the aromatic ring, leading to the cyclization and formation of the desired lactam structure. This method provides a unique approach to the dihydroquinolinone core, starting from a dicarboxylic acid precursor. The success of the cyclization step would depend on the reactivity of the aromatic ring, which in the case of an 8-methoxy analogue, would be enhanced by the electron-donating nature of the methoxy group.

| Precursor | Key Reagent | Intermediate | Product |

| 2-(2-Carboxyethyl)benzoic acid | Diphenylphosphoryl azide (DPPA) | Isocyanate | 3,4-Dihydroquinolin-2(1H)-one |

Radical cyclization reactions have emerged as a powerful tool in organic synthesis, offering mild reaction conditions and high functional group tolerance. Several radical-based strategies have been developed for the construction of the 3,4-dihydroquinolin-2(1H)-one skeleton.

One such method involves a cascade three-component halosulfonylation of 1,7-enynes. semanticscholar.org This process is initiated by an in situ-generated sulfonyl radical which undergoes an α,β-conjugated addition to the enyne system. This is followed by a 6-exo-dig cyclization and a radical coupling sequence, resulting in the formation of densely functionalized 3,4-dihydroquinolin-2(1H)-ones. semanticscholar.org

Another prevalent approach utilizes N-arylcinnamamides as radical acceptors. In a metal-free protocol, the reaction of N-arylcinnamamides with pentane-2,4-dione, using potassium persulfate (K₂S₂O₈) as an oxidant, leads to 3,4-disubstituted dihydroquinolin-2(1H)-ones through a tandem cyclization process. mdpi.com Copper-catalyzed tandem radical addition/cyclization of N-arylcinnamamides with benzyl (B1604629) hydrocarbons has also been reported. mdpi.com Furthermore, a silver-induced tandem radical addition/cyclization of N-arylcinnamamides in acetonitrile (B52724) provides a route to cyano-containing dihydroquinolinones. mdpi.com These methods showcase the versatility of radical chemistry in generating a variety of substituted dihydroquinolinone analogues.

| Radical Precursor/Initiator | Substrate | Catalyst/Conditions | Product Type | Yield Range (%) |

| Arylsulfonyl hydrazide/NIS | 1,7-Enyne | Metal-free | Halosulfonylated 3,4-dihydroquinolin-2(1H)-one | Good |

| Pentane-2,4-dione | N-Arylcinnamamide | K₂S₂O₈ (metal-free) | 3,4-Disubstituted 3,4-dihydroquinolin-2(1H)-one | Moderate |

| Benzyl hydrocarbon | N-Arylcinnamamide | Cu₂O/TBPB | 3,4-Disubstituted 3,4-dihydroquinolin-2(1H)-one | Moderate to Good |

| Acetonitrile | N-Arylcinnamamide | Silver-induced | Cyano-containing 3,4-dihydroquinolin-2(1H)-one | Good |

Manganese(III) acetate (B1210297) is a mild and effective one-electron oxidant that has been widely used to generate radicals from a variety of precursors, leading to subsequent intramolecular cyclization. This methodology has been successfully applied to the synthesis of various cyclic structures. semanticscholar.org The manganese(III)-mediated oxidative free radical cyclization offers a pathway for single-step regio- and stereoselective cyclizations. semanticscholar.org

In the context of 3,4-dihydroquinolin-2(1H)-one synthesis, manganese(III)-mediated reactions can be employed to initiate the cyclization of unsaturated N-arylamide precursors. The reaction is believed to proceed through the formation of a manganese(III)-enolate complex, which then undergoes reduction to Mn(II) with the concomitant formation of a carbon-centered radical. This radical can then add to an unsaturated system within the molecule, leading to the cyclized product. This approach has been noted for its utility in constructing spiro, tricyclic, tetracyclic, and polycyclic derivatives. semanticscholar.org While specific examples for the synthesis of 8-methoxy-3,4-dihydroquinolin-2(1H)-one are not extensively detailed in the literature, the general applicability of this method to related systems suggests its potential for accessing this target compound.

| Precursor Type | Reagent | Key Intermediate | Product Type |

| Unsaturated N-arylamide | Mn(OAc)₃ | Carbon-centered radical | 3,4-Dihydroquinolin-2(1H)-one |

Rhodium-catalyzed reactions, particularly those involving C-H activation, have become a cornerstone of modern organic synthesis due to their high efficiency and selectivity. These methods offer a direct and atom-economical approach to the formation of C-C and C-heteroatom bonds.

In the synthesis of nitrogen-containing heterocycles, rhodium-catalyzed intramolecular C-H amination has proven to be a valuable strategy. This reaction typically involves the generation of a rhodium nitrenoid intermediate from a suitable nitrogen-containing precursor, such as a sulfamate (B1201201) ester or an azide. This reactive intermediate can then undergo intramolecular insertion into a C-H bond of an adjacent aromatic ring to form the desired cyclic amine or amide. The use of strapped carboxylate dirhodium catalysts, such as Rh₂(esp)₂, has been shown to be particularly effective for these transformations, allowing for high yields with low catalyst loadings. nih.gov While specific applications of rhodium-catalyzed C-H amination for the direct synthesis of this compound are still emerging, the versatility of this methodology suggests its high potential for the construction of this and related heterocyclic systems.

| Precursor Type | Catalyst | Reaction Type | Product Type |

| Sulfamate ester | Rh₂(esp)₂ | Intramolecular C-H Amination | Cyclic sulfamate |

Heck Reduction–Cyclization Methods

The intramolecular Heck reaction has emerged as a powerful and reliable tool for the construction of various carbocyclic and heterocyclic ring systems, including the 3,4-dihydroquinolin-2(1H)-one core. organicreactions.orgwikipedia.org This palladium-catalyzed reaction involves the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org The reaction proceeds under mild and nearly neutral conditions, offering high functional group tolerance. organicreactions.orgresearchgate.net

In the context of synthesizing dihydroquinolin-2-ones, the intramolecular Heck reaction typically involves the 6-exo-trig radical cyclization of α-halo-ortho-alkenyl anilides. nih.gov This approach has been shown to produce 3,4-dihydroquinolin-2-ones in high yields. nih.gov The versatility of the Heck reaction allows for the creation of congested tertiary and quaternary centers, which can be constructed diastereoselectively or enantioselectively. organicreactions.orgchim.it Tandem reactions initiated by an intramolecular Heck cyclization can lead to the formation of multiple rings and allow for further intermolecular coupling. organicreactions.orgresearchgate.net The efficiency of this method has led to its application in the synthesis of complex molecules and natural products. wikipedia.orgnih.gov

A key advantage of the intramolecular Heck reaction is its applicability in late-stage synthesis, allowing for the construction of complex ring systems without disturbing sensitive functional groups. wikipedia.org The mechanism of the Heck reaction can vary depending on the catalyst, substrate, and reaction conditions, with neutral, cationic, and anionic pathways being proposed. wikipedia.org

Condensation Reactions

Condensation reactions represent a classical and widely utilized approach for the synthesis of quinoline (B57606) and its derivatives. nih.gov Various named reactions, such as the Skraup, Combes, Knorr, and Friedländer syntheses, are based on cyclization through condensation. nih.gov

A notable modern approach involves a tandem Claisen-Schmidt condensation followed by a reductive intramolecular cyclization. iastate.eduosti.gov This one-pot tandem reaction can utilize readily available precursors like 2-nitrobenzaldehyde (B1664092) and acetophenone (B1666503) to produce tetrahydroquinolines with high conversion rates. iastate.edu The use of a bifunctional catalyst, such as Pd@UiO-66, can drive both the condensation and subsequent hydrogenation steps. iastate.eduosti.gov Mechanistic studies of these tandem reactions have been conducted to understand the reaction pathways and identify intermediates. iastate.edu

The Pechmann condensation is another valuable method for synthesizing coumarin (B35378) derivatives that can be fused to a dihydroquinoline moiety. For instance, the reaction of 7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with ethyl acetoacetate (B1235776) in the presence of a catalytic amount of sulfuric acid yields a pentacyclic pyrano[3,2-g]quinolin-2-one. nih.gov

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical strategy for the synthesis of complex heterocyclic scaffolds like dihydroquinolinones from three or more starting materials in a single synthetic operation. organic-chemistry.orgresearchgate.net The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that have been employed for the synthesis of diverse heterocyclic compounds. nih.govresearchgate.netbaranlab.orgnih.gov

A particularly relevant development is the one-pot synthesis of 3,4-dihydroquinolinones using a multi-catalyst system. organic-chemistry.org This approach can involve a sequence of a rhodium-catalyzed conjugate addition, a palladium-catalyzed intramolecular amidation, and a copper-catalyzed amidation, all performed in a single reaction vessel without the need for intermediate workup and purification. organic-chemistry.org This modular and divergent strategy highlights the power of combining multiple catalytic cycles to rapidly build molecular complexity. organic-chemistry.org

The Passerini three-component reaction, which combines a carboxylic acid, a carbonyl compound, and an isocyanide, yields α-acyloxyamides. researchgate.netnih.gov The Ugi four-component reaction, involving a carboxylic acid, a carbonyl compound, an amine, and an isocyanide, produces α-acetamidoamides. nih.gov These reactions provide access to highly functionalized acyclic intermediates that can be subsequently cyclized to afford a variety of heterocyclic systems, including those based on the dihydroquinolinone framework. The strategic application of post-MCR transformations, such as ring-closing metathesis or intramolecular cyclizations, further expands the synthetic utility of these reactions. beilstein-journals.org

| Reaction Type | Key Features | Catalyst/Reagents | Product Scope |

| Heck Reduction–Cyclization | Mild conditions, high functional group tolerance | Palladium catalysts | Dihydroquinolin-2-ones, complex polycycles |

| Condensation Reactions | Tandem processes, classical named reactions | Acid/base catalysts, bifunctional catalysts (e.g., Pd@UiO-66) | Tetrahydroquinolines, fused heterocyclic systems |

| Multi-Component Reactions | High atom economy, operational simplicity | Multi-catalyst systems (Rh/Pd/Cu), isocyanides | Highly functionalized 3,4-dihydroquinolinones |

Regioselective Introduction of the 8-Methoxy Group

The strategic and regioselective introduction of a methoxy group at the C8 position of the dihydroquinolinone core is a critical aspect in the synthesis of this compound and its analogues. This is often achieved through careful precursor design and optimization of reaction conditions.

Precursor Design and Synthesis

The synthesis of 8-methoxy-substituted quinolines and their dihydro derivatives typically starts with appropriately substituted aniline (B41778) or nitroaniline precursors. For instance, 4-methoxy-2-nitroaniline (B140478) can serve as a starting material for the synthesis of 6-methoxy-8-nitroquinoline (B1580621) via a Skraup reaction, which can then be reduced to 6-methoxyquinolin-8-amine. mdpi.com While this example illustrates the synthesis of a 6-methoxy isomer, a similar strategy employing a 2-methoxy-substituted aniline, such as 2-methoxyphenylamine, can be used to achieve the desired 8-methoxy substitution pattern. nih.gov

Optimization of Reaction Conditions for Methoxy Incorporation

The optimization of reaction conditions is essential to ensure high yields and regioselectivity during the incorporation of the methoxy group or the construction of the quinoline ring with a pre-existing methoxy substituent. For instance, in the Friedländer cyclization reaction for the synthesis of substituted quinolines, the choice of base and solvent can significantly impact the reaction yield. koreascience.kr Studies have shown that using piperidine (B6355638) in refluxing ethanol (B145695) can provide the highest yields for certain quinoline derivatives. koreascience.kr

When introducing the methoxy group via methylation of a hydroxyl precursor, reaction conditions such as the choice of methylating agent (e.g., dimethyl sulfate, methyl iodide), base (e.g., potassium carbonate, sodium hydride), and solvent need to be carefully optimized to achieve efficient conversion without side reactions.

Advanced Derivatization and Functionalization Strategies

The this compound scaffold serves as a versatile platform for further derivatization and functionalization to explore structure-activity relationships and develop new chemical entities. rsc.org C-H activation has emerged as a powerful strategy for the regioselective functionalization of quinolines, allowing for the introduction of various substituents directly onto the heterocyclic core. mdpi.com

Advanced derivatization can involve modifications at various positions of the dihydroquinolinone ring system. For example, the nitrogen atom of the lactam can be alkylated or arylated. The aromatic ring can undergo electrophilic substitution reactions, although the directing effects of the existing substituents must be considered. The methylene (B1212753) groups at the C3 and C4 positions can also be functionalized, for instance, through α-halogenation followed by nucleophilic substitution.

N-Alkylation and Arylation Techniques

Modification of the lactam nitrogen (N-1 position) is a primary strategy for altering the physicochemical properties of the this compound core.

N-Alkylation: Direct N-alkylation is a fundamental transformation for this class of compounds. The reaction typically involves deprotonation of the N-H bond with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), followed by the introduction of an alkyl halide (e.g., iodomethane, benzyl bromide). The choice of base and solvent can influence the reaction's efficiency and selectivity, particularly in complex substrates where O-alkylation might be a competing pathway. nih.gov For lactams like quinolinones, N-alkylation is generally favored. nih.gov The regioselectivity can also be controlled by the choice of the alkylating agent and reaction conditions, with thermodynamic control often favoring the N-1 substituted product. beilstein-journals.org

N-Arylation: The introduction of aryl groups at the nitrogen atom is commonly achieved through transition metal-catalyzed cross-coupling reactions. The Chan-Lam coupling is a particularly effective method, utilizing a copper catalyst to couple the N-H bond with an arylboronic acid. researchgate.netorganic-chemistry.org This reaction is valued for its mild conditions, often proceeding at room temperature in the presence of air, which offers an advantage over other methods like the Buchwald-Hartwig reaction. organic-chemistry.orgnih.gov The process involves an oxidative coupling mechanism where a copper(II) salt, such as Cu(OAc)₂, facilitates the formation of the C-N bond. nih.govnih.gov A wide range of aryl- and heteroarylboronic acids can be employed, allowing for the synthesis of a diverse library of N-arylated products.

| Arylboronic Acid Partner | Potential Product Structure | Notes |

|---|---|---|

| Phenylboronic acid | 1-Phenyl-8-methoxy-3,4-dihydroquinolin-2(1H)-one | The foundational arylation partner. |

| 4-Methoxyphenylboronic acid | 1-(4-Methoxyphenyl)-8-methoxy-3,4-dihydroquinolin-2(1H)-one | Demonstrates tolerance for electron-donating groups. |

| 4-Trifluoromethylphenylboronic acid | 1-(4-Trifluoromethylphenyl)-8-methoxy-3,4-dihydroquinolin-2(1H)-one | Demonstrates tolerance for electron-withdrawing groups. |

| Pyridin-3-ylboronic acid | 1-(Pyridin-3-yl)-8-methoxy-3,4-dihydroquinolin-2(1H)-one | Illustrates the use of heteroaromatic coupling partners. |

| Naphthalen-2-ylboronic acid | 1-(Naphthalen-2-yl)-8-methoxy-3,4-dihydroquinolin-2(1H)-one | Shows applicability to larger aromatic systems. |

C-Substitution at Aromatic and Aliphatic Rings

Functionalization of the carbon framework of this compound provides another avenue for structural diversification.

Aliphatic Ring Substitution (C3/C4): The aliphatic portion of the dihydroquinolinone ring is amenable to functionalization, particularly at the C3 position adjacent to the carbonyl group. Modern synthetic methods, such as organophotoredox catalysis, enable the direct C(sp³)–H alkylation of related N-heterocycles like 3,4-dihydroquinoxalin-2-ones. rsc.orgresearchgate.net This approach uses a photocatalyst to generate alkyl radicals from precursors like N-(acyloxy)phthalimides, which then couple at the C3 position. rsc.org Similar strategies using visible light have been employed for direct C3 alkylation of quinoxalin-2(1H)-ones with alkanes. rsc.org Radical addition/cyclization reactions of precursor molecules are also a common strategy to introduce substituents at the C3 and C4 positions during the formation of the dihydroquinolinone ring itself. mdpi.comresearchgate.net

| Alkyl Radical Precursor | Alkyl Group Introduced | Potential Product |

|---|---|---|

| N-(Acetoxy)phthalimide | Methyl | 3-Methyl-8-methoxy-3,4-dihydroquinolin-2(1H)-one |

| N-(Cyclohexanecarbonyloxy)phthalimide | Cyclohexyl | 3-Cyclohexyl-8-methoxy-3,4-dihydroquinolin-2(1H)-one |

| N-(4-Phenylbutanoyloxy)phthalimide | Phenylethyl | 3-(2-Phenylethyl)-8-methoxy-3,4-dihydroquinolin-2(1H)-one |

| N-(tert-Butylcarbonyloxy)phthalimide | tert-Butyl | 3-tert-Butyl-8-methoxy-3,4-dihydroquinolin-2(1H)-one |

Aromatic Ring Substitution (C5, C6, C7): The benzene (B151609) portion of the molecule can undergo electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the 8-methoxy group and the N-acyl group. The methoxy group is a strong activating, ortho-, para-director, while the N-acyl group is a deactivating, meta-director. In the context of the quinolinone ring system, this typically directs incoming electrophiles to the C5 and C7 positions. lkouniv.ac.inmasterorganicchemistry.com Theoretical studies on the related 8-hydroxyquinoline (B1678124) scaffold confirm that substitution is possible at multiple positions on the aromatic ring. orientjchem.orgresearchgate.net Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and Friedel-Crafts acylation can be employed to introduce functional groups onto this ring. lkouniv.ac.in

Heterocyclic Annulation and Fusion

Annulation involves the construction of a new ring fused to the existing heterocyclic scaffold, leading to more complex polycyclic systems. For this compound, this can be achieved by first introducing reactive functional groups onto the core structure, which then participate in an intramolecular cyclization.

For instance, a substituent introduced at the C7 position of the aromatic ring could be designed to react with the lactam nitrogen or the C-position of an N-alkyl group to form a new five- or six-membered ring. Another strategy involves formal cycloaddition reactions. Asymmetric [4+2] annulation reactions, for example, have been developed for the synthesis of the dihydroquinolone core itself and demonstrate the principle of building the heterocyclic system through cyclization. nih.govorganic-chemistry.org These principles can be extended to fuse new rings onto the pre-formed quinolinone. For example, a common strategy involves the condensation of functionalized hydroquinolines, such as those with a formyl group, with methylene-active compounds to build fused coumarin rings. nih.gov Domino reactions, which involve a cascade of reactions such as an addition followed by a nucleophilic aromatic substitution (SₙAr), are also powerful tools for constructing fused ring systems. mdpi.comresearchgate.net

Click Chemistry Approaches for Conjugation

Click chemistry provides a powerful set of tools for the conjugation of molecules in a highly efficient and specific manner. bohrium.com The most prominent example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two molecular fragments. nih.govnih.govrsc.org

To utilize this methodology, the this compound molecule must first be functionalized with either an azide or a terminal alkyne group. This "handle" can be readily installed, for instance, through N-alkylation using a reagent like propargyl bromide (to install an alkyne) or an azidoalkyl halide (e.g., 1-bromo-3-azidopropane). Once functionalized, the modified dihydroquinolinone can be "clicked" onto a variety of substrates containing the complementary functional group (an azide or alkyne, respectively). This approach is widely used for bioconjugation, materials science, and drug discovery to link the heterocyclic core to proteins, polymers, or other pharmacophores. beilstein-journals.orgnih.gov

| Functionalized Dihydroquinolinone | Conjugation Partner | Resulting Linkage | Application Area |

|---|---|---|---|

| 1-(Prop-2-yn-1-yl)-8-methoxy-3,4-dihydroquinolin-2(1H)-one (Alkyne) | Azido-functionalized peptide | 1,2,3-Triazole | Bioconjugation, Drug Delivery |

| 1-(3-Azidopropyl)-8-methoxy-3,4-dihydroquinolin-2(1H)-one (Azide) | Alkyne-terminated PEG | 1,2,3-Triazole | Materials Science (PEGylation) |

| 1-(Prop-2-yn-1-yl)-8-methoxy-3,4-dihydroquinolin-2(1H)-one (Alkyne) | Azido-functionalized fluorescent dye | 1,2,3-Triazole | Molecular Probes, Imaging |

| 1-(3-Azidopropyl)-8-methoxy-3,4-dihydroquinolin-2(1H)-one (Azide) | Ethynylferrocene | 1,2,3-Triazole | Electrochemistry, Sensor Development |

Rigorous Spectroscopic and Structural Elucidation of 8 Methoxy 3,4 Dihydroquinolin 2 1h One and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the chemical environment of individual atoms and their connectivity.

The 1D NMR spectra, proton (H) and carbon-13 (C), offer the initial and most fundamental insights into the molecular structure of 8-methoxy-3,4-dihydroquinolin-2(1H)-one.

The H NMR spectrum is characterized by distinct signals corresponding to the aromatic, aliphatic, methoxy (B1213986), and amide protons. The aromatic region typically displays signals for H-5, H-6, and H-7, with their chemical shifts and coupling patterns being influenced by the electron-donating methoxy group at C-8 and the electron-withdrawing amide functionality. The protons on the saturated heterocyclic ring, H-3 and H-4, appear as triplets due to their coupling with each other. The methoxy protons (-OCH) are readily identified as a sharp singlet, while the amide proton (N-H) often appears as a broad singlet.

The C NMR spectrum complements the proton data by providing the chemical shifts for each unique carbon atom in the molecule. The carbonyl carbon (C-2) of the lactam is characteristically found at the downfield end of the spectrum. The aromatic carbons show distinct signals, with C-8 being significantly shielded due to the attached methoxy group. The aliphatic carbons, C-3 and C-4, and the methoxy carbon are observed in the upfield region of the spectrum.

Interactive Data Table: Predicted 1D NMR Data for this compound (in CDCl₃)

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (N-H) | ~8.5 | br s | - | - |

| 2 (C=O) | - | - | - | ~169.5 |

| 3 (-CH₂-) | ~2.65 | t | 7.5 | ~30.5 |

| 4 (-CH₂-) | ~3.00 | t | 7.5 | ~25.0 |

| 4a | - | - | - | ~128.0 |

| 5 | ~7.00 | d | 7.8 | ~121.5 |

| 6 | ~7.15 | t | 7.8 | ~122.0 |

| 7 | ~6.85 | d | 7.8 | ~110.0 |

| 8 | - | - | - | ~145.0 |

| 8a | - | - | - | ~120.0 |

| OCH₃ | ~3.90 | s | - | ~55.8 |

To establish the precise connectivity of atoms, a series of 2D NMR experiments are essential. sdsu.eduepfl.ch

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (H-H) couplings. youtube.com For this compound, a key cross-peak would be observed between the signals of the H-3 and H-4 protons, confirming their adjacent positions in the dihydroquinolinone ring. science.gov Similarly, correlations between the aromatic protons H-5, H-6, and H-7 would establish their sequence on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. youtube.com It is invaluable for assigning the carbon signals based on the more easily interpreted proton spectrum. For example, the proton signal at ~2.65 ppm (H-3) would show a correlation to the carbon signal at ~30.5 ppm (C-3).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique detects longer-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for assembling the molecular skeleton and assigning quaternary carbons. researchgate.netbeilstein-journals.org Key correlations would include the methoxy protons (~3.90 ppm) to the aromatic carbon C-8 (~145.0 ppm) and the aliphatic protons H-4 (~3.00 ppm) to the aromatic carbons C-4a and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing information about the molecule's three-dimensional structure. For a planar aromatic system like this, NOESY helps confirm assignments by showing correlations between adjacent protons, such as between the methoxy protons and H-7.

Interactive Data Table: Key Expected 2D NMR Correlations

| Experiment | Proton (δ ppm) | Correlated Atom (δ ppm) | Correlation Type |

| COSY | H-3 (~2.65) | H-4 (~3.00) | ³JHH (vicinal) |

| H-5 (~7.00) | H-6 (~7.15) | ³JHH (vicinal) | |

| H-6 (~7.15) | H-7 (~6.85) | ³JHH (vicinal) | |

| HSQC | H-3 (~2.65) | C-3 (~30.5) | ¹JCH (direct) |

| H-4 (~3.00) | C-4 (~25.0) | ¹JCH (direct) | |

| OCH₃ (~3.90) | OCH₃-C (~55.8) | ¹JCH (direct) | |

| HMBC | H-4 (~3.00) | C-4a, C-5, C-8a | ²JCH, ³JCH |

| H-5 (~7.00) | C-4a, C-7 | ²JCH, ³JCH | |

| OCH₃ (~3.90) | C-8 (~145.0) | ²JCH | |

| H-3 (~2.65) | C-2, C-4a | ²JCH, ³JCH | |

| NOESY | OCH₃ (~3.90) | H-7 (~6.85) | Through-space |

| H-4 (~3.00) | H-5 (~7.00) | Through-space |

This compound itself is an achiral molecule and does not possess stereocenters. Therefore, stereochemical assignment is not applicable to the parent compound. However, for substituted derivatives, such as those with substituents at the C-3 or C-4 positions, diastereomers (e.g., cis and trans) can exist. In such cases, NMR spectroscopy, particularly the NOESY experiment, is a powerful tool for determining the relative stereochemistry. By observing the spatial proximity of substituents on the heterocyclic ring, one can deduce their relative orientation. For instance, a NOESY correlation between a proton at C-3 and a proton at C-4 on the same face of the ring would indicate a cis relationship.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that provides information about the mass, and therefore the molecular formula, of a compound, as well as its structural features through the analysis of fragment ions. nih.gov

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the unambiguous determination of the elemental composition of the molecule. For this compound, the molecular formula is C₁₀H₁₁NO₂. HRMS analysis would confirm this by matching the experimentally measured exact mass with the calculated theoretical mass.

Interactive Data Table: HRMS Data

| Ion | Molecular Formula | Calculated m/z |

| [M+H]⁺ | C₁₀H₁₂NO₂⁺ | 178.0863 |

| [M+Na]⁺ | C₁₀H₁₁NO₂Na⁺ | 200.0682 |

| [M-H]⁻ | C₁₀H₁₀NO₂⁻ | 176.0717 |

Tandem mass spectrometry (MS/MS) experiments, often coupled with liquid chromatography (LC), are used to study the fragmentation pathways of a selected precursor ion (typically the molecular ion, [M+H]⁺). core.ac.uknih.gov The resulting fragmentation pattern is a characteristic fingerprint of the molecule's structure. For this compound, fragmentation is expected to occur at the weakest bonds and lead to the formation of stable fragment ions.

Key fragmentation pathways for the protonated molecule (m/z 178) would likely include:

Loss of carbon monoxide (CO): A characteristic fragmentation of lactams and cyclic ketones, leading to a fragment ion at m/z 150.

Loss of a methyl radical (•CH₃): Cleavage of the methoxy group can result in the loss of a methyl radical, yielding a fragment at m/z 163.

Retro-Diels-Alder (RDA) type fragmentation: The dihydroquinolinone ring might undergo cleavage, leading to characteristic neutral losses.

The analysis of these fragmentation pathways provides strong confirmatory evidence for the proposed structure. psu.edu

Interactive Data Table: Proposed Key Fragmentations for [M+H]⁺ (m/z 178.0863)

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Formula of Fragment |

| 178.0863 | 163.0628 | •CH₃ | C₉H₉NO₂⁺ |

| 178.0863 | 150.0913 | CO | C₉H₁₂NO⁺ |

| 163.0628 | 135.0651 | CO | C₈H₉NO⁺ |

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure, bonding, and functional groups of a compound. By analyzing the interaction of infrared radiation or laser light with the molecule, a vibrational spectrum is generated, which serves as a unique molecular fingerprint. For this compound, both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy are powerful tools for structural confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between its vibrational energy levels. The resulting spectrum reveals the characteristic frequencies of its functional groups. The analysis of quinoline (B57606) derivatives and related structures provides a basis for assigning the principal vibrational bands of this compound.

The key functional groups in the molecule include the secondary amide within the dihydroquinolinone ring, the aromatic methoxy group, the benzene ring, and the aliphatic methylene (B1212753) groups. The N-H stretching vibration of the amide group is expected to appear as a distinct band, typically in the range of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching vibration of the cyclic amide (lactam) is one of the most intense bands in the IR spectrum, anticipated in the region of 1650-1680 cm⁻¹.

Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching from the methylene groups in the dihydropyridinone ring are expected just below 3000 cm⁻¹. The asymmetric and symmetric stretching vibrations of the C-O-C bond in the methoxy group are predicted to produce strong bands around 1250 cm⁻¹ and 1030 cm⁻¹, respectively. Aromatic C=C stretching vibrations from the benzene ring moiety usually appear in the 1450-1600 cm⁻¹ region. nih.govresearchgate.net

Table 1: Representative FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

|---|---|---|

| ~3350 | ν(N-H) Amide stretching | Medium-Strong |

| ~3050 | ν(C-H) Aromatic stretching | Medium |

| ~2950 | ν(C-H) Aliphatic stretching | Medium |

| ~1670 | ν(C=O) Amide I stretching | Strong |

| ~1590 | ν(C=C) Aromatic ring stretching | Medium |

| ~1480 | δ(C-H) Aliphatic bending | Medium |

| ~1250 | νₐₛ(C-O-C) Methoxy stretching | Strong |

Note: The data in this table are representative values based on the analysis of structurally similar quinoline and aniline (B41778) derivatives. nih.govresearchgate.net

Fourier-Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic laser light. While FT-IR is sensitive to polar functional groups, Raman spectroscopy provides strong signals for non-polar, symmetric bonds and aromatic rings.

For this compound, the C=C stretching vibrations of the aromatic ring are expected to be prominent in the Raman spectrum. The ring breathing modes, which involve the symmetric expansion and contraction of the entire aromatic ring, also give rise to characteristic and often intense Raman bands. The aliphatic C-H stretching and bending vibrations are also Raman active. In contrast to its strong IR absorption, the carbonyl (C=O) stretch typically shows a weaker intensity in the Raman spectrum. Quantum chemical calculations on similar quinoline structures have been used to support the assignment of vibrational modes in both IR and Raman spectra. nih.govnih.gov

Table 2: Representative FT-Raman Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Intensity |

|---|---|---|

| ~3055 | ν(C-H) Aromatic stretching | Strong |

| ~2945 | ν(C-H) Aliphatic stretching | Medium |

| ~1600 | ν(C=C) Aromatic ring stretching | Very Strong |

| ~1350 | δ(C-H) In-plane bending | Medium |

| ~1020 | Aromatic ring breathing mode | Strong |

Note: The data in this table are representative values based on the analysis of structurally similar quinoline derivatives. nih.govnih.gov

X-ray Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

By irradiating a single crystal of a compound with X-rays, a unique diffraction pattern is produced. The analysis of this pattern allows for the reconstruction of the electron density map of the molecule, from which the atomic positions can be determined with high precision. rigaku.com

While the specific crystal structure of this compound is not available in the provided search results, analysis of closely related derivatives such as 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one and 8-Methoxy-4-(4-methoxyphenyl)quinoline provides a strong basis for predicting its crystallographic parameters. nih.govnih.gov It is anticipated that this compound would crystallize in a common space group for organic molecules, such as monoclinic P2₁/c or orthorhombic Pbca. The unit cell would contain multiple molecules (typically Z=4 or 8) related by symmetry operations.

Table 3: Plausible Crystallographic Data for this compound

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₁₀H₁₁NO₂ |

| Formula Weight | 177.20 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~11.5 |

| b (Å) | ~7.0 |

| c (Å) | ~14.5 |

| β (°) | ~113 |

| Volume (ų) | ~1060 |

Note: This table presents hypothetical data based on the crystallographic information for the structurally similar compound 3-Ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one. nih.gov

Conformational Analysis and Intermolecular Interactions in Crystal Lattice

The crystal structure reveals not only the molecular geometry but also the supramolecular assembly, which is governed by intermolecular interactions. For this compound, the dihydro-pyridinone ring is non-planar and would likely adopt a half-chair or sofa conformation to minimize steric strain. nih.gov The benzene and methoxy groups are expected to be nearly coplanar.

The packing of molecules within the crystal lattice is dictated by non-covalent interactions. A crucial interaction for this molecule is the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen atom (C=O) of a neighboring molecule. This N-H···O hydrogen bonding often leads to the formation of infinite chains or dimeric motifs, which are fundamental in building the crystal lattice. nih.gov

Theoretical and Computational Investigations of 8 Methoxy 3,4 Dihydroquinolin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govsemanticscholar.org It is widely used to predict molecular geometries, vibrational frequencies, and electronic properties with high accuracy. nih.govsapub.org DFT calculations for derivatives of quinoline (B57606) and quinolinone have been successfully employed to understand their structure, reactivity, and potential biological activities. nih.govsapub.orgmdpi.com The B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation functional) is a commonly used functional for such investigations, often paired with basis sets like 6-31G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.govsapub.orgchemijournal.com

The electronic properties and reactivity of a molecule are fundamentally governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgscholarsresearchlibrary.com

HOMO-LUMO Analysis : The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) corresponds to its ability to accept electrons. chemijournal.com The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity. scholarsresearchlibrary.com A small energy gap suggests high chemical reactivity and low kinetic stability, as electrons can be easily excited to a higher energy level. semanticscholar.org From the HOMO and LUMO energies, global reactivity descriptors such as ionization potential (I), electron affinity (A), chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated to quantify the molecule's reactivity. sapub.orgscholarsresearchlibrary.com

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electronegativity (χ) = (I + A) / 2

Electrophilicity Index (ω) = χ² / (2η)

| Parameter | Formula | Illustrative Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.15 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | -1.25 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.90 | Indicates high chemical stability and low reactivity. niscpr.res.in |

| Ionization Potential (I) | -EHOMO | 6.15 | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | 1.25 | Energy released when an electron is added. |

| Hardness (η) | (I - A) / 2 | 2.45 | Measures resistance to change in electron distribution. A higher value indicates greater stability. nih.gov |

| Softness (S) | 1 / η | 0.41 | Reciprocal of hardness; a measure of reactivity. |

| Electronegativity (χ) | (I + A) / 2 | 3.70 | The power of an atom to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | 2.79 | Measures the propensity of a species to accept electrons. |

Fukui Functions : While global descriptors provide a general overview of reactivity, Fukui functions offer insights into local reactivity, identifying specific atomic sites within the molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. niscpr.res.inresearchgate.net This analysis is crucial for understanding reaction mechanisms and selectivity. researchgate.net For a dihydroquinolinone derivative, Fukui function analysis could predict that the carbonyl oxygen is a likely site for electrophilic attack, while certain carbon atoms on the aromatic ring might be susceptible to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. deeporigin.comchemrxiv.org The MEP surface is color-coded to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack), and green represents neutral regions. deeporigin.comwolfram.com

For 8-methoxy-3,4-dihydroquinolin-2(1H)-one, the MEP map would be expected to show:

Negative Potential (Red) : Concentrated around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons, making it a primary site for electrophilic attack and hydrogen bond acceptance. nih.govchemrxiv.org

Positive Potential (Blue) : Localized around the hydrogen atom attached to the nitrogen (the N-H group), indicating its acidic character and ability to act as a hydrogen bond donor. chemrxiv.org

This visual representation is crucial in drug design for understanding how the molecule might interact with biological targets. deeporigin.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the familiar Lewis structure concept. wikipedia.orgq-chem.com This method is particularly useful for studying charge delocalization and intramolecular interactions. scholarsresearchlibrary.com

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). wisc.edu This energy value represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. wisc.edu For this compound, significant interactions would be expected, such as:

Delocalization of the nitrogen lone pair (LP(N)) into the antibonding orbital of the adjacent carbonyl group (π* C=O).

Interactions involving the oxygen lone pairs of the methoxy (B1213986) group and the π* orbitals of the aromatic ring.

| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N1) | π* (C2-O3) | 45.5 | Lone pair delocalization stabilizing the amide group. |

| LP (O4) | π* (C8-C9) | 20.1 | Delocalization from methoxy oxygen to the aromatic ring. |

| π (C5-C6) | π* (C7-C8) | 18.9 | π-electron delocalization within the aromatic system. |

| π (C7-C8) | π* (C5-C6) | 16.3 | π-electron delocalization within the aromatic system. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time. nih.govchemrxiv.org By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and thermodynamic properties of a molecule in various environments. chemrxiv.org

The 3,4-dihydroquinolin-2(1H)-one core is not planar due to the presence of sp³-hybridized carbon atoms at positions 3 and 4. This allows the six-membered dihydro-pyridone ring to adopt various conformations. MD simulations can be used to explore the potential energy surface of the molecule and identify the most stable, low-energy conformers. This analysis is crucial as the specific three-dimensional shape of a molecule often dictates its biological activity and physical properties. The simulation would reveal the preferred puckering of the non-aromatic ring and the rotational orientation of the methoxy group relative to the aromatic ring.

The behavior of a molecule is significantly influenced by its environment, particularly the solvent. MD simulations are an excellent tool for studying solute-solvent interactions at a molecular level. chemrxiv.orgchemrxiv.org By simulating this compound in a box of explicit solvent molecules (e.g., water, ethanol (B145695), or DMSO), one can analyze:

Solvation Shell Structure : Determining the arrangement and number of solvent molecules immediately surrounding the solute.

Hydrogen Bonding : Identifying the specific sites on the molecule that act as hydrogen bond donors (the N-H group) and acceptors (the carbonyl and methoxy oxygens) and quantifying the strength and lifetime of these bonds.

Thermodynamic Properties : Calculating properties such as the enthalpy of mixing and heat of vaporization, which are important for understanding solubility and intermolecular forces. chemrxiv.org

This analysis provides a dynamic picture of how the molecule interacts with its surroundings, which is essential for predicting its solubility, stability, and transport properties in different media.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are developed by correlating variations in the structural properties of a series of compounds with their measured biological activities. These structural properties are quantified by molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. For quinolinone derivatives, QSAR studies have been instrumental in identifying key structural features that influence their biological activities, such as anticonvulsant, anticancer, and anti-inflammatory effects nih.govmdpi.comdergipark.org.tr.

Predictive QSAR models for derivatives of the quinolinone scaffold have been developed for various biological targets. These models are statistically validated to ensure their robustness and predictive power.

For instance, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been successfully applied to quinoline and quinazolinone derivatives to predict their anticancer activity mdpi.comnih.gov. These models generate 3D contour maps that visualize the regions around the molecule where modifications to steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties would likely enhance biological activity mdpi.com. A study on tetrahydroquinoline derivatives as LSD1 inhibitors resulted in statistically significant CoMFA and CoMSIA models with good predictive capabilities (q² > 0.7 and R²pred > 0.7) mdpi.com.

In the realm of anticonvulsant activity, QSAR studies on quinazolinone derivatives have highlighted the importance of specific structural features for their efficacy nih.govmdpi.com. While a specific QSAR model for this compound is not extensively documented in publicly available research, models for analogous structures provide a strong basis for prediction. These models often employ regression analysis to build equations that can predict the biological activity (e.g., pIC50) based on calculated descriptor values researchgate.net.

Table 1: Representative Statistical Parameters for 3D-QSAR Models of Quinolinone Analogs

| Model Type | q² (Cross-validated R²) | R² (Non-cross-validated R²) | R²pred (External Validation) |

|---|---|---|---|

| CoMFA | 0.778 | 0.950 | 0.709 |

| CoMSIA | 0.764 | 0.945 | 0.713 |

Data synthesized from studies on structurally related tetrahydroquinoline derivatives as anticancer agents mdpi.com.

The core of QSAR modeling lies in identifying the molecular descriptors that have the most significant correlation with the biological outcome of interest. These descriptors provide a numerical representation of the physicochemical properties of a molecule.

For quinolinone and quinoline derivatives, a variety of descriptors have been found to be crucial for their biological activities:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges dergipark.org.tr. For example, in some quinolinequinone derivatives, a higher dipole moment has been correlated with greater anti-proliferative activity dergipark.org.tr. The distribution of electron density, influenced by substituents, plays a critical role in receptor-ligand interactions. The presence of electron-donating or electron-withdrawing groups can significantly alter the biological activity of quinazolinone derivatives nih.gov.

Steric Descriptors: These relate to the size and shape of the molecule and include parameters like molecular weight, molar refractivity, and van der Waals volume. Steric factors are often critical for the proper fit of a molecule into the binding site of a biological target. 3D-QSAR studies on quinoline derivatives have shown that bulky substituents in certain positions can either enhance or diminish activity depending on the topology of the receptor pocket nih.gov.

Hydrophobic Descriptors: The octanol-water partition coefficient (logP) is a common descriptor for hydrophobicity. It plays a significant role in how a drug is absorbed, distributed, metabolized, and excreted (ADME). For many biologically active compounds, there is an optimal range of lipophilicity for maximum efficacy nih.gov.

Topological Descriptors: These are numerical values derived from the 2D representation of a molecule and describe aspects like branching and connectivity.

Table 2: Key Molecular Descriptors and Their Correlated Biological Activities for Quinolinone-like Scaffolds

| Descriptor Class | Specific Descriptor | Correlated Biological Activity |

|---|---|---|

| Electronic | Dipole Moment | Anticancer dergipark.org.tr |

| HOMO/LUMO Energies | Anticancer, Anti-inflammatory dergipark.org.tr | |

| Steric | Molar Refractivity | Antimalarial nih.gov |

| Van der Waals Volume | Antimalarial nih.gov | |

| Hydrophobic | LogP (Octanol/Water Partition Coefficient) | Antiviral nih.gov |

| Topological | Wiener Index | General Pharmacological Activities |

This table represents a synthesis of findings from various QSAR studies on quinolinone and related heterocyclic compounds.

Preclinical Biological Activities and Molecular Mechanisms of 8 Methoxy 3,4 Dihydroquinolin 2 1h One Derivatives

Anticancer/Antiproliferative Research

Derivatives of the 8-methoxy-3,4-dihydroquinolin-2(1H)-one scaffold have been the subject of extensive research to evaluate their potential as anticancer and antiproliferative agents. These investigations have explored their cytotoxic effects on various cancer cell lines, their ability to modulate the cell cycle, their mechanisms of inducing programmed cell death, their inhibition of specific molecular targets crucial for cancer progression, and their anti-angiogenic properties.

In Vitro Cytotoxicity Assessments (e.g., against specific cancer cell lines)

A range of studies has demonstrated the cytotoxic potential of quinolinone derivatives against several human cancer cell lines. For instance, a series of novel N-pipearzinyl quinolones were evaluated for their growth inhibitory potential against breast cancer cell lines. One particular derivative showed significant activity with IC50 values of 3.03 µM for MCF-7, 11.9 µM for MDA-MB-231, and 2.2 µM for T47D cell lines rsc.org.

Furthermore, hybrids of 1,4-naphthoquinone with an 8-hydroxyquinoline (B1678124) moiety have been synthesized and tested for their anticancer potential. These compounds exhibited activity against the A549 lung cancer cell line mdpi.com. Another study on 1,4-naphthoquinone derivatives bearing a 5,7-dimethoxyl moiety found that the most potent compound displayed significant anti-leukemic activity in HL-60 cells with an IC50 value of 3.8 µM, while showing weaker cytotoxicity against normal WI-38 cells (IC50 of 40.7 µM) nih.gov.

The following table summarizes the in vitro cytotoxic activity of selected quinolinone and related derivatives against various cancer cell lines.

| Compound/Derivative Class | Cell Line | IC50 (µM) |

| N-pipearzinyl quinolone derivative | MCF-7 | 3.03 rsc.org |

| N-pipearzinyl quinolone derivative | MDA-MB-231 | 11.9 rsc.org |

| N-pipearzinyl quinolone derivative | T47D | 2.2 rsc.org |

| 1,4-Naphthoquinone-8-hydroxyquinoline hybrid | A549 | Active mdpi.com |

| 5,7-dimethoxy-1,4-naphthoquinone derivative | HL-60 | 3.8 nih.gov |

| Quinoxaline derivative 23j | MCF-7 | 10.3 nih.gov |

| Quinoxaline derivative 23j | HepG2 | 6.4 nih.gov |

| Pyrazolo[3,4-b]pyridine derivative 9a | Hela | 2.59 mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative 14g | MCF7 | 4.66 mdpi.com |

| Pyrazolo[3,4-b]pyridine derivative 14g | HCT-116 | 1.98 mdpi.com |

Cell Cycle Modulation (e.g., G2/M arrest, S phase accumulation)

Several methoxy-substituted compounds have been shown to exert their antiproliferative effects by modulating the cell cycle. For example, certain synthetic methoxy (B1213986) stilbenes, which are analogs of resveratrol, have demonstrated the ability to induce cell cycle arrest at the G2/M phase in human myeloid leukemia cells nih.gov. This activity contributes to their cytotoxic effects against these cancer cells nih.gov.

In a similar vein, a potent 5,7-dimethoxy-1,4-naphthoquinone derivative was found to cause an increase in the cell population at the G2/M phase in HL-60 promyelocytic leukemia cells nih.gov. This cell cycle arrest is correlated with the generation of reactive oxygen species (ROS) nih.gov. Furthermore, novel pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to arrest the cell cycle, contributing to their anticancer activity mdpi.com. The inhibition of cyclin-dependent kinases (CDKs), such as CDK2 and/or CDK9, is a proposed mechanism for this cell cycle arrest mdpi.com.

Apoptosis Induction Pathways (e.g., Caspase activation, mitochondrial membrane potential)

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate tumor cells. Research into quinolinone and related derivatives has revealed their ability to trigger apoptotic pathways.

One study on bis( researchgate.netmdpi.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives found that a particularly potent compound induced apoptosis in HepG2 cells, with the apoptotic cell population increasing to 40.12% compared to 7.07% in control cells nih.gov. This was accompanied by a significant increase in the levels of caspase-3 (1.36-fold) and caspase-9 (2.80-fold), as well as the pro-apoptotic protein BAX (1.65-fold), and a notable decrease in the anti-apoptotic protein Bcl-2 (2.63-fold) nih.gov.

The mitochondrial pathway is a central route for apoptosis induction. Deoxynivalenol, for instance, has been shown to induce apoptosis in hippocampal nerve cells by triggering this pathway, leading to the mitochondrial release of cytochrome C and apoptosis-inducing factor (AIF), and a decrease in mitochondrial membrane potential mdpi.com. This process also involves the activation of caspase-9 and caspase-3 mdpi.com. The activation of caspase-8 can also amplify the apoptotic signal through the mitochondrial release of cytochrome c nih.govresearchgate.net. Studies on the natural sesquiterpene nardosinen in MCF-7 breast cancer cells have also demonstrated the induction of apoptosis via the mitochondrial and caspase pathways, characterized by a loss of mitochondrial membrane potential and an upregulation of Bax alongside a downregulation of Bcl-2 nih.gov. Similarly, pristimerin induces caspase-dependent apoptosis in MDA-MB-231 cells through a rapid release of cytochrome c from the mitochondria, which precedes caspase activation and a decrease in mitochondrial membrane potential oipub.com.

Inhibition of Specific Molecular Targets (e.g., VEGFR2 inhibition)

A significant area of research for quinolinone derivatives has been their ability to inhibit specific molecular targets that are critical for cancer cell growth and survival. One of the most prominent targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

Numerous studies have reported on quinoline (B57606), quinazoline, and quinoxaline derivatives as potent VEGFR-2 inhibitors. For example, a series of bis( researchgate.netmdpi.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives were synthesized and evaluated for their VEGFR-2 inhibitory activity. One compound, in particular, demonstrated an IC50 value of 3.7 nM, which is comparable to the established VEGFR-2 inhibitor sorafenib (IC50 = 3.12 nM) nih.gov. Other derivatives in the same series also showed promising activities with IC50 values in the low nanomolar range nih.gov.

Another study focused on benzylidenethiazolidine-2,4-dione derivatives, which also showed potent VEGFR-2 inhibition with IC50 values as low as 0.22 µM nih.gov. The following table presents the VEGFR-2 inhibitory activity of selected derivatives.

| Compound/Derivative Class | IC50 (nM) |

| bis( researchgate.netmdpi.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative 23j | 3.7 nih.gov |

| bis( researchgate.netmdpi.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative 23l | 5.8 nih.gov |

| bis( researchgate.netmdpi.comnih.govtriazolo)[4,3-a:3',4'-c]quinoxaline derivative 23n | 7.4 nih.gov |

| Benzylidenethiazolidine-2,4-dione derivative 38 | 220 nih.gov |

| Benzylidenethiazolidine-2,4-dione derivative 37 | 250 nih.gov |

| Benzylidenethiazolidine-2,4-dione derivative 36 | 280 nih.gov |

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Compounds that can inhibit angiogenesis are therefore of great interest in cancer therapy. (E)-3-(3-methoxyphenyl)propenoic acid, a cinnamic acid derivative, has shown potential as an anti-angiogenesis inhibitor nih.gov. In a chorioallantoic membrane (CAM) assay using embryonated chicken eggs, this compound was able to decrease the growth of endothelial cells in neovascular capillaries by 41.7-83% nih.gov.

The inhibition of VEGFR-2, as detailed in the previous section, is a primary mechanism of anti-angiogenic activity for many quinolinone derivatives. By blocking the signaling of VEGFR-2, these compounds can effectively inhibit the proliferation and migration of endothelial cells, which are essential steps in the angiogenic process. In silico studies have also been employed to discover potential VEGFR-2 inhibitors from natural derivatives for anti-angiogenesis therapy mdpi.com.

Antimicrobial Research

In addition to their anticancer properties, derivatives of the quinolinone scaffold have been investigated for their antimicrobial activity. A series of 8-alkoxyquinoline derivatives, based on the 8-hydroxyquinoline structure, were evaluated for their antibacterial and antibiofilm activity against Mycobacterium and Staphylococcus species nih.govresearchgate.net.

One of the parent compounds, 5,7-dichloro-8-hydroxy-2-methylquinoline, demonstrated high inhibitory potential with MIC values of 0.1 µM against M. tuberculosis, 1.56 µM against M. smegmatis, 2.2 µM against methicillin-sensitive S. aureus (MSSA), and 1.1 µM against methicillin-resistant S. aureus (MRSA) nih.govresearchgate.net. An 8-O-prenyl derivative also showed notable activity, with an MIC of 12.5 µM and an increased inhibitory effect against MRSA nih.govresearchgate.net. Another study on a new 8-hydroxyquinoline derivative, PH176, reported MIC50 and MIC90 values of 16 and 32 µg/ml, respectively, against 38 clinical isolates of S. aureus nih.gov.

The following table summarizes the minimum inhibitory concentrations (MIC) of selected 8-hydroxyquinoline derivatives against various microbial strains.

| Compound/Derivative | Microbial Strain | MIC (µM) |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. tuberculosis | 0.1 nih.govresearchgate.net |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | M. smegmatis | 1.56 nih.govresearchgate.net |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | MSSA | 2.2 nih.govresearchgate.net |

| 5,7-dichloro-8-hydroxy-2-methylquinoline | MRSA | 1.1 nih.govresearchgate.net |

| 8-O-prenyl derivative | MRSA | 12.5 nih.govresearchgate.net |

| 8-hydroxyquinoline | MSSA | 13.8 researchgate.net |

| 8-hydroxyquinoline | MRSA | 6.9 researchgate.net |

Antibacterial Activity

Derivatives of the quinoline scaffold have demonstrated notable efficacy against a spectrum of bacterial pathogens, including both Gram-positive and Gram-negative strains.

Research into novel 8-methoxyquinoline-2-carboxamide compounds incorporating a 1,3,4-thiadiazole moiety revealed moderate to good antibacterial efficacy when compared to the reference drug Chloromycin. researchgate.net Similarly, a series of 8-alkoxyquinoline derivatives were designed and evaluated for their activity against Staphylococcus aureus. One 8-O-prenyl derivative showed increased inhibitory activity against methicillin-resistant S. aureus (MRSA). researchgate.net Another study focused on a new 8-hydroxyquinoline derivative, PH176, which was tested against 38 clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of these isolates was determined to be 16 and 32 μg/ml, respectively. nih.gov

Further studies on 7-methoxyquinoline derivatives bearing a sulfonamide moiety have also been conducted. mdpi.comnih.gov One particular compound from this series, which incorporates sulfamethazine, exhibited the highest effect against E. coli with a Minimum Inhibitory Concentration (MIC) of 7.812 µg/mL. nih.gov Halogenated 8-hydroxyquinoline derivatives, such as cloxyquin, have shown strong activity against Listeria monocytogenes and Plesiomonas shigelloides with MIC values of 5.57 and 11.14 μM, respectively. researchgate.net Another halogenated derivative, nitroxoline, was effective against Aeromonas hydrophila with an MIC of 5.26 μM. researchgate.net

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound/Derivative Class | Bacterial Strain(s) | Key Findings | Citation |

|---|---|---|---|

| 8-methoxyquinoline-2-carboxamides | Gram-positive and Gram-negative bacteria | Moderate to good antibacterial efficacy. | researchgate.net |

| PH176 (8-hydroxyquinoline derivative) | Staphylococcus aureus (MRSA) | MIC50: 16 µg/ml; MIC90: 32 µg/ml. | nih.gov |

| 8-O-prenyl derivative (8-alkoxyquinoline) | Methicillin-resistant S. aureus (MRSA) | Increased inhibitory activity. | researchgate.net |

| Sulfamethazine-7-methoxyquinoline derivative (3l) | E. coli | MIC: 7.812 µg/mL. | nih.gov |

| Nitroxoline | Aeromonas hydrophila | MIC: 5.26 µM. | researchgate.net |

| Cloxyquin | Listeria monocytogenes, Plesiomonas shigelloides | MIC: 5.57 µM and 11.14 µM, respectively. | researchgate.net |

Antifungal Activity

The antifungal potential of quinoline derivatives has been well-documented. A novel 8-hydroxyquinoline derivative, L14, demonstrated potent and broad-spectrum antifungal activity, showing better efficacy and lower cytotoxicity than clioquinol. nih.gov In a murine model of Candida albicans infection, L14 was more effective than clioquinol at reducing the fungal burden. nih.gov Another compound, 5h, also a derivative of 8-hydroxyquinoline, showed interesting activity against all fungal species tested, with MIC values of 4 μg/mL. rsc.org

Derivatives that combine the 8-hydroxyquinoline scaffold with a 1,2,3-triazole moiety have also been synthesized and tested. The compounds 5-(4-phenyl-1H-1,2,3-triazol-1-yl)quinolin-8-ol (12) and 5-(4-(cyclohex-1-en-1-yl)-1H-1,2,3-triazol-1-yl)quinolin-8-ol (16) were particularly promising, with MIC values between 1-16 µg/ml for yeast and 2-4 µg/ml for dermatophytes. researchgate.net Furthermore, the 8-hydroxyquinoline derivative PH151 showed MICs ranging from 1.0 to 16.0 µg/ml against various Candida and Fusarium species. nih.gov

Table 2: Antifungal Activity of Quinoline Derivatives

| Compound/Derivative | Fungal Strain(s) | Key Findings (MIC) | Citation |

|---|---|---|---|

| L14 | Broad-spectrum | Potent activity, better than clioquinol. | nih.gov |

| 5h | Various fungi | 4 µg/mL. | rsc.org |

| Compound 12 | Yeast and Dermatophytes | 1-16 µg/ml (Yeast); 2-4 µg/ml (Dermatophytes). | researchgate.net |

| Compound 16 | Yeast and Dermatophytes | 1-16 µg/ml (Yeast); 2-4 µg/ml (Dermatophytes). | researchgate.net |

| PH151 | Candida spp., Fusarium spp. | 1.0-16.0 µg/ml. | nih.gov |

Mechanisms of Antimicrobial Action

The antimicrobial effects of quinoline derivatives are attributed to several molecular mechanisms. A primary mechanism for 8-hydroxyquinoline and its derivatives is the chelation of essential metal ions like Mn²⁺, Zn²⁺, and Cu²⁺, which disrupts intracellular metal homeostasis in microbial cells. nih.gov The complexation of 8-hydroxyquinoline with iron (Fe(8-hq)₃) enhances its antimicrobial potency by facilitating iron transport across the bacterial cell membrane, leading to a dual mechanism that combines the bactericidal activity of iron with the metal-chelating effect of the quinoline. nih.gov Some derivatives are also thought to act as ion scavengers, which contributes to their selectivity for fungal cells over host cells. rsc.org In the case of certain 7-methoxyquinoline derivatives, antimicrobial action has been linked to the creation of holes in the cell membrane, leading to the leakage of cellular proteins. nih.gov

Neuroprotective and Central Nervous System (CNS) Activity